

Application Notes and Protocols: Butyl Methanesulfonate in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *Butyl methanesulfonate*

Cat. No.: *B7819434*

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Introduction

Butyl methanesulfonate (BuMs), a member of the alkyl sulfonate ester class of compounds, is a versatile and reactive alkylating agent employed in the synthesis of various pharmaceutical intermediates. Its utility stems from the excellent leaving group ability of the mesylate moiety, facilitating nucleophilic substitution reactions. This document provides detailed application notes and protocols for the use of **butyl methanesulfonate** in the synthesis of key pharmaceutical building blocks, with a focus on N-alkylation and the synthesis of the anticancer agent Busulfan.

Core Applications: Butylation of Heterocycles and Synthesis of Busulfan

Butyl methanesulfonate is primarily utilized for the introduction of a butyl group onto a nucleophilic atom, typically nitrogen or oxygen, within a target molecule. This butylation can be critical for modulating the pharmacological properties of a drug candidate, such as its solubility, lipophilicity, and target-binding affinity.

A prominent example of a related difunctional methanesulfonate in pharmaceuticals is in the synthesis of Busulfan, an antineoplastic agent used in the treatment of chronic myeloid

leukemia.[\[1\]](#)[\[2\]](#) While Busulfan is a bismesylate, the underlying reactivity of the methanesulfonate group is analogous to that of **butyl methanesulfonate**.

Experimental Protocols

Protocol 1: Synthesis of n-Butyl Methanesulfonate

This protocol outlines the preparation of the title reagent, **n-butyl methanesulfonate**, from n-butanol and methanesulfonyl chloride.[\[3\]](#)

Reaction Scheme:

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
n-Butanol	74.12	500 mg	6.7 mmol
Pyridine	79.10	0.82 mL	10.1 mmol
Methanesulfonyl Chloride	114.55	0.78 mL	10.1 mmol
Dichloromethane (anhydrous)	-	10 mL	-
1 M Hydrochloric Acid	-	10 mL	-
Saturated Sodium Bicarbonate Solution	-	10 mL	-
Saturated Saline Solution	-	10 mL	-
Anhydrous Sodium Sulfate	-	As needed	-
Ethyl Acetate	-	50 mL	-

Procedure:

- To a solution of n-butanol (500 mg, 6.7 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add pyridine (0.82 mL, 10.1 mmol) followed by methanesulfonyl chloride (0.78 mL, 10.1 mmol).[4]
- Stir the reaction mixture at 0 °C and allow it to gradually warm to room temperature over 6 hours.[4]
- Quench the reaction with methanol and concentrate the solution under reduced pressure.[4]
- Dilute the residue with ethyl acetate (50 mL) and wash sequentially with 1 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and saturated saline solution (10 mL).[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.[4]
- Purify the crude product by silica gel column chromatography.[4]

Quantitative Data:

Product	Yield	Appearance
n-Butyl Methanesulfonate	92%	Colorless oil

Protocol 2: N-Alkylation of 1-Methylimidazole with n-Butyl Methanesulfonate

This protocol demonstrates a model N-alkylation reaction, a common step in the synthesis of pharmaceutical intermediates containing heterocyclic scaffolds.[3]

Reaction Scheme:

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
1-Methylimidazole	82.10	6.47 g	78.8 mmol
n-Butyl Methanesulfonate	152.21	10.00 g	65.7 mmol
Acetonitrile	-	50.0 mL	-
Ethyl Acetate	-	As needed for extraction	-

Procedure:

- To a solution of 1-methylimidazole (6.47 g, 78.8 mmol) in acetonitrile (50.0 mL), add **n-butyl methanesulfonate** (10.00 g, 65.7 mmol) at room temperature.[3]
- Heat the reaction mixture to 60 °C and stir for 24 hours.[3]
- After completion, remove the acetonitrile by rotary evaporation.[3]
- Extract the reaction mixture with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials.[3]
- Concentrate the remaining ionic liquid layer under vacuum to obtain the product.[3]

Quantitative Data:

Product	Yield	Appearance
1-Butyl-3-methylimidazolium methanesulfonate	92%	Yellow oil

Protocol 3: Synthesis of Busulfan (1,4-Butanediyl Dimethanesulfonate)

This protocol describes the synthesis of the antineoplastic drug Busulfan from 1,4-butanediol and methanesulfonic anhydride. This illustrates a similar reaction involving a dimethanesulfonate.[5][6]

Reaction Scheme:

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
1,4-Butanediol	90.12	27.04 g	0.3 mol
Methanesulfonic Anhydride	174.19	156.78 g	0.9 mol
Triethylamine	101.19	141.67 g	1.4 mol
Acetone	-	700 mL	-
Deionized Water	-	As needed for washing	-

Procedure:

- In a 2 L four-necked flask, dissolve methanesulfonic anhydride (156.78 g, 0.9 mol) in 600 mL of acetone and cool the solution to -10 °C with mechanical stirring.[5][6]
- In a separate flask, mix triethylamine (141.67 g, 1.4 mol) and 1,4-butanediol (27.04 g, 0.3 mol) in 100 mL of acetone.[5][6]
- Slowly add the triethylamine/1,4-butanediol solution to the reaction flask using a constant pressure funnel over 65 minutes, maintaining the system temperature below 5 °C.[5][6]
- After the addition is complete, allow the reaction to warm to room temperature (approximately 32 °C) and stir overnight (approximately 14 hours).[5][6]
- Perform suction filtration to collect the solid product.

- Wash the filter cake with deionized water and then with a solvent to obtain the crude white solid Busulfan.

Quantitative Data Summary:

Product	Molar Ratio (Butanediol:Anhydride:Base)	Reaction Time (h)	Yield
Busulfan (Crude)	1.0 : 3.0 : 4.7	14	High

Mechanism of Action: DNA Alkylation by Busulfan

Busulfan functions as a bifunctional alkylating agent.^[1] Its cytotoxic effects are mediated through the alkylation of DNA, primarily at the N7 position of guanine residues.^[1] This leads to the formation of inter- and intrastrand cross-links in the DNA double helix.^[1] These cross-links inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.^[7]

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